MFCD02347849
Description
The compound MFCD02347849 is a chemical entity identified by its MDL number, which serves as a unique identifier in chemical databases. For instance, structurally similar compounds in the evidence frequently involve halogenated or heterocyclic frameworks, which influence their reactivity and applications in catalysis or medicinal chemistry .
Properties
IUPAC Name |
6-amino-5-[3-(diethylamino)propyl]pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8/c1-3-23(4-2)6-5-7-24-15(20)11(8-17)14-16(24)22-13(10-19)12(9-18)21-14/h3-7,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBUCGFIVJVWRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(=C(C2=NC(=C(N=C21)C#N)C#N)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of MFCD02347849 involves several synthetic routes and reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form, which is prepared through a simple and easy-to-implement process suitable for industrial large-scale production . This method ensures good solubility and stability of the compound, facilitating its preparation and storage.
Chemical Reactions Analysis
MFCD02347849 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon–carbon bonds under mild and functional group-tolerant conditions . Common reagents used in these reactions include boron reagents, and the major products formed are typically complex organic molecules with enhanced stability and reactivity.
Scientific Research Applications
MFCD02347849 has a wide range of scientific research applications. In chemistry, it is used in the synthesis of complex organic molecules. In biology, it serves as a tool for studying molecular interactions and pathways. In medicine, it is explored for its potential therapeutic effects, particularly in targeting specific molecular pathways. Industrially, it is utilized in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of MFCD02347849 involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes within cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Limitations
- Synthesis Challenges : highlights that halogenated compounds (e.g., CAS 43088-67-1) require precise catalyst control (e.g., Pd or Ni complexes) to avoid side reactions, a consideration likely relevant to this compound .
- Safety Profiles : Compounds with chlorinated or brominated substituents (e.g., CAS 1761-61-1 in ) often carry warnings for skin/eye irritation (H315, H319), necessitating stringent handling protocols .
Limitations : Direct data for this compound are absent in the evidence, necessitating extrapolation from structurally related compounds. Future studies should prioritize experimental characterization of this compound’s crystallography, spectroscopy, and catalytic efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
